1,4-Bis(2-hydroxyethoxy)benzene

Polyurethane elastomer Chain extender comparison Tensile modulus

1,4-Bis(2-hydroxyethoxy)benzene, also known as hydroquinone bis(2-hydroxyethyl) ether (HQEE), is a symmetrical aromatic diol (C₁₀H₁₄O₄, MW 198.22 g/mol) with a melting point of 100–102 °C and a hydroxyl number typically ranging from 545 to 565 mg KOH/g. Synthesized from hydroquinone and ethylene oxide, HQEE functions primarily as a chain extender in MDI-based polyurethane elastomers, where its rigid aromatic core and symmetrical –OCH₂CH₂– spacer arms promote highly ordered hard-segment packing and microphase separation.

Molecular Formula C10H14O4
Molecular Weight 198.22 g/mol
CAS No. 104-38-1
Cat. No. B089644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(2-hydroxyethoxy)benzene
CAS104-38-1
Molecular FormulaC10H14O4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCCO)OCCO
InChIInChI=1S/C10H14O4/c11-5-7-13-9-1-2-10(4-3-9)14-8-6-12/h1-4,11-12H,5-8H2
InChIKeyWTPYFJNYAMXZJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis(2-hydroxyethoxy)benzene (CAS 104-38-1): Aromatic Diol Chain Extender for High-Performance Polyurethane Elastomers — Technical Procurement Reference


1,4-Bis(2-hydroxyethoxy)benzene, also known as hydroquinone bis(2-hydroxyethyl) ether (HQEE), is a symmetrical aromatic diol (C₁₀H₁₄O₄, MW 198.22 g/mol) with a melting point of 100–102 °C and a hydroxyl number typically ranging from 545 to 565 mg KOH/g . Synthesized from hydroquinone and ethylene oxide, HQEE functions primarily as a chain extender in MDI-based polyurethane elastomers, where its rigid aromatic core and symmetrical –OCH₂CH₂– spacer arms promote highly ordered hard-segment packing and microphase separation [1]. This structural organization translates into quantifiably higher hardness, modulus, tear strength, and thermal resistance compared to aliphatic diol alternatives, establishing HQEE as the benchmark aromatic diol chain extender for demanding cast, thermoplastic, and millable polyurethane applications [2].

Why 1,4-Butanediol (BDO) or MOCA Cannot Simply Replace 1,4-Bis(2-hydroxyethoxy)benzene in Performance-Critical Polyurethane Formulations


Although 1,4-butanediol (BDO) and MOCA (4,4′-methylenebis(2-chloroaniline)) are the most widely used polyurethane chain extenders, they cannot generically substitute HQEE without measurable performance penalties. BDO, an aliphatic diol, lacks the aromatic ring that provides HQEE-based elastomers with higher hard-segment rigidity, modulus, and thermal resistance [1]. MOCA, an aromatic diamine, introduces urea linkages that yield different curing kinetics and carries an IARC Group 2A carcinogen classification, imposing escalating regulatory and workplace safety burdens [2]. Even within the aromatic diol class, HER (diethoxylated resorcinol, the meta-isomer of HQEE) delivers lower hardness and a lower hard-segment melting point due to its less symmetrical molecular geometry [3]. The quantitative evidence below demonstrates that selections among these chain extenders are not interchangeable — each substitution decision directly and predictably alters hardness, modulus, tear resistance, thermal stability, compression set, and regulatory compliance profile of the final elastomer.

Quantitative Differentiation of 1,4-Bis(2-hydroxyethoxy)benzene (HQEE) Against Closest Chain Extender Comparators: Head-to-Head and Cross-Study Evidence


300% Tensile Modulus: HQEE Delivers 96.6% Higher Modulus Than BDO in Identical MDI-Polyester Prepolymer Systems

When the same MDI-terminated polyester prepolymer is chain-extended with HQEE versus 1,4-butanediol (BDO) under identical processing conditions, the 300% tensile modulus of the HQEE-extended elastomer reaches 22.8 MPa, compared to only 11.6 MPa for BDO — representing a 96.6% increase [1]. This near-doubling of low-extension stiffness directly reflects the aromatic rigid-rod character of the HQEE hard segment, which restricts chain mobility far more effectively than the flexible tetramethylene spacer of BDO. The effect is structural and predictable, not merely incremental.

Polyurethane elastomer Chain extender comparison Tensile modulus

Tear Strength (Die C): HQEE Outperforms BDO by 30.4% in Identical MDI-Polyester Formulations

In a direct comparative study using the same MDI-polyester prepolymer, the HQEE-extended elastomer achieved a tear strength of 133 kN/m, compared to 102 kN/m for the BDO-extended counterpart — a 30.4% absolute improvement [1]. This tear strength advantage is corroborated by an independent commercial datasheet for Covestro Baytec MS-242, where the HQEE-cured variant registers 101 kN/m (ASTM D624 Die C) and 70 kN/m split-tear (ASTM D1938), versus 91.9 kN/m and 53 kN/m respectively for the BDO-cured equivalent [2][3]. The consistent tear-strength premium across both laboratory and commercial-grade systems confirms that the aromatic hard segment of HQEE provides intrinsically greater resistance to crack propagation under stress.

Polyurethane elastomer Tear resistance Chain extender selection

Shore Hardness: HQEE-Extended Elastomers Achieve 94 Shore A Versus 87 Shore A for BDO Under Identical Formulation

Using the same MDI-polyester prepolymer, the HQEE-cured elastomer attains a Shore A hardness of 94, whereas the BDO-cured control reaches only 87 Shore A — a difference of 7 points on the Shore A scale [1]. This hardness differential is confirmed by commercial Covestro Baytec MS-242 datasheets, which specify 94 Shore A / 44 Shore D for HQEE extension versus 85 Shore A for BDO extension of the identical prepolymer [2][3]. The 7–9 point Shore A premium is a direct consequence of the rigid aromatic ring in HQEE, which increases hard-segment cohesive energy density and restricts soft-segment mobility within the microphase-separated morphology.

Polyurethane hardness Chain extender comparison Shore A durometer

Hard-Segment Thermal Stability: HQEE-MDI Polyurethanes Exhibit ~30 °C Higher Hard-Segment Melting Temperature Than BDO-MDI Analogues by DSC

Differential scanning calorimetry (DSC) measurements consistently demonstrate that HQEE-MDI hard segments melt approximately 30 °C higher than BDO-MDI hard segments [1][2]. Variable-temperature FTIR further reveals that hydrogen bonds in HQEE-extended polyurethanes completely dissociate only at around 170 °C, compared to approximately 110 °C for analogous systems with less rigid chain extenders [3]. In an independent TGA study on waterborne polyurethane-polyacrylate films, the decomposition temperature of HQEE-based film exceeded that of the BDO-based control by 60.96 °C at 20% mass loss, 69.37 °C at 30% mass loss, and 139.70 °C at 50% mass loss [4]. A commercial technical source further reports that the long-term service temperature of HQEE-extended elastomers is 20–30 °C higher than BDO-based systems .

Polyurethane thermal stability DSC hard segment melting Chain extender thermal resistance

Compression Set: HQEE Reduces Permanent Deformation by 24.6% Versus BDO After Prolonged Compression at Elevated Temperature

In the same MDI-polyester prepolymer comparison study, HQEE-extended elastomer exhibited a compression set of 17.5%, versus 23.2% for BDO-extended elastomer — a 24.6% relative reduction in permanent deformation [1]. This finding is corroborated by commercial Covestro Baytec MS-242 data, where HQEE-cured elastomer shows 26% compression set (70 °C, 22 h, ASTM D395) compared to 24% for BDO-cured, though the laboratory-formulated HQEE system with optimized stoichiometry achieved the superior 17.5% value. Additionally, US Patent 11,225,573 specifically claims thermoplastic polyurethane compositions using HQEE as chain extender combined with spiroglycol-initiated polycaprolactone polyol to achieve 'unexpectedly low compression set,' demonstrating that HQEE's contribution to elastic recovery is both intrinsic and further optimizable through polyol selection [2].

Polyurethane compression set Sealing performance Chain extender comparison

Regulatory and Toxicity Profile: HQEE Is Not Classified as a Carcinogen, Unlike MOCA (IARC Group 2A), Enabling Broader Market Access and Reduced Workplace Controls

MOCA (4,4′-methylenebis(2-chloroaniline)), the dominant amine chain extender historically used in TDI-based cast polyurethane elastomers, is classified by the International Agency for Research on Cancer (IARC) as Group 2A — 'probably carcinogenic to humans' — based on sufficient evidence of carcinogenicity in experimental animals and structural similarity to benzidine [1]. The European Union classifies MOCA as a Category 2 carcinogen (R45: 'may cause cancer'), and multiple countries (Denmark 1976, Netherlands 1988) have designated it an occupational carcinogen [2]. In contrast, HQEE is classified as a low-toxicity, environmentally preferable product; it is not listed on any IARC carcinogen classification list, and its acute oral toxicity is low . The MDI/HQEE elastomer system has received U.S. FDA recognition for food-contact applications under 21 CFR 177.1680 (Polyurethane Resins) for repeated use with dry foods having no free surface fats or oils [3]. While BDO-extended MDI elastomers can achieve broader FDA food-contact clearance (21 CFR 177.2600, including wet and fatty foods), HQEE provides a regulatory pathway for dry-food-contact applications that MOCA-based systems cannot match due to carcinogenicity concerns.

Polyurethane chain extender Occupational safety Regulatory compliance

Evidence-Backed Application Scenarios Where 1,4-Bis(2-hydroxyethoxy)benzene (HQEE) Should Be Prioritized Over BDO, MOCA, or HER


High-Durometer, High-Modulus Industrial Wheels, Rollers, and Tires Requiring ≥90 Shore A Hardness

HQEE should be prioritized when the application demands Shore A hardness ≥90 combined with high load-bearing stiffness. The direct head-to-head data show HQEE delivers 94 Shore A and a 300% modulus of 22.8 MPa, versus 87 Shore A and 11.6 MPa for BDO in the same prepolymer system [1]. This combination is specifically relevant to forklift tires, skateboard and in-line skate wheels, amusement park wheels, and industrial roll covers, where insufficient hardness leads to excessive rolling resistance, premature tread wear, and deformation under static load . BDO cannot achieve equivalent hardness without formulation modifications that may compromise other properties.

Elevated-Temperature Sealing Applications: Oil Well Seals, Hydraulic Cylinder Seals, and Gaskets Operating Above 80 °C

For sealing applications requiring sustained elastic recovery at elevated temperatures, HQEE-based elastomers are indicated by three convergent lines of evidence: (1) a 30 °C higher hard-segment melting temperature than BDO-based systems by DSC [2]; (2) a compression set of 17.5% versus 23.2% for BDO after prolonged compression at 80 °C [1]; and (3) long-term service temperature rated 20–30 °C higher than BDO systems . These properties are critical for oil well seals exposed to downhole temperatures, hydraulic cylinder seals undergoing repeated compression cycles, and gaskets in chemical processing equipment where thermal cycling would cause BDO-based elastomers to take a permanent set and lose sealing force.

MOCA Replacement in Cast Polyurethane Elastomers Where Carcinogen Elimination Is a Procurement Requirement

Organizations facing tightening occupational exposure limits for MOCA (IARC Group 2A carcinogen) should evaluate HQEE/MDI as a drop-in aromatic chain extender alternative to MOCA/TDI systems. HQEE/MDI elastomers replicate many performance attributes of MOCA/TDI systems, including high tear strength (133 kN/m), hardness (94 Shore A), and resilience (42%) [1][3]. The HQEE/MDI system additionally provides longer pot life than MOCA/MDI, facilitating larger pours and more complex mold geometries [4]. The FDA 21 CFR 177.1680 recognition of MDI/HQEE elastomers for dry-food contact further supports substitution in food-processing equipment components [5]. Procurement specifications that mandate elimination of IARC Group 1 or 2A substances effectively exclude MOCA, making HQEE the primary aromatic chain extender option for maintaining high mechanical performance.

Thermoplastic Polyurethane (TPU) Formulations Requiring High Heat Resistance and Melt-Processability

In TPU applications where the final article is produced by injection molding or extrusion, the ~30 °C higher hard-segment melting temperature of HQEE-MDI domains versus BDO-MDI [2] is a key differentiator. This higher Tm means that HQEE-based TPU parts retain dimensional stability and mechanical properties at temperatures where BDO-based TPU would soften and lose load-bearing capacity. Simultaneously, the un-crosslinked HQEE-MDI hard domains can be melted and will flow at thermoplastic processing temperatures, reforming the toughening hard-segment morphology upon cooling [2]. This combination — high use temperature plus thermoplastic processability — is particularly valuable for automotive under-hood components, conveyor belts operating near heat sources, and industrial tubing exposed to hot fluids.

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